molecular formula C7H14ClN B2395630 3-(Cyclopropylmethyl)azetidine hydrochloride CAS No. 2031258-91-8

3-(Cyclopropylmethyl)azetidine hydrochloride

Cat. No. B2395630
CAS RN: 2031258-91-8
M. Wt: 147.65
InChI Key: QZAGUKWEHJWHRS-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H14ClN . It is used as a bulk and research quantity manufacturer .


Synthesis Analysis

Azetidines are synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other methods include the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylmethyl)azetidine hydrochloride consists of a four-membered azetidine ring with a cyclopropylmethyl group attached .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity due to the considerable ring strain. They can undergo various reactions such as [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Physical And Chemical Properties Analysis

3-(Cyclopropylmethyl)azetidine hydrochloride has a molecular weight of 147.65 . It is stored at 4 degrees Celsius and is available in powder form .

Safety and Hazards

The safety information for 3-(Cyclopropylmethyl)azetidine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines . This includes the development of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name

3-(cyclopropylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6(1)3-7-4-8-5-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAGUKWEHJWHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)azetidine hydrochloride

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